5-bromoquinoline-8-sulfonyl fluoride
Description
Properties
CAS No. |
2295228-23-6 |
|---|---|
Molecular Formula |
C9H5BrFNO2S |
Molecular Weight |
290.1 |
Purity |
95 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 5 Bromoquinoline 8 Sulfonyl Fluoride and Its Precursors
Modular Approaches to the Quinoline (B57606) Core with Bromine Substitution
The construction of the 5-bromo-8-substituted quinoline framework is the initial critical phase. Success hinges on achieving high regioselectivity during the bromination step, ensuring the bromine atom is installed exclusively at the C-5 position.
The direct bromination of 8-hydroxyquinoline (B1678124) (quinolin-8-ol) often presents a challenge in controlling selectivity, as reactions can yield a mixture of mono- and di-bromo derivatives. acgpubs.orgresearchgate.net Research has been directed at optimizing reaction conditions to favor the formation of the desired 5-bromo isomer, a direct precursor, or to control the formation of the 5,7-dibromo derivative, which can also serve as a synthetic handle.
Studies by Ökten and coworkers have reinvestigated the bromination of 8-hydroxyquinoline under various conditions. researchgate.net Their findings indicate that the stoichiometry of bromine and the choice of solvent are crucial factors influencing the product distribution. For instance, treating 8-hydroxyquinoline with 1.5 equivalents of bromine in acetonitrile (B52724) resulted in a mixture of 5,7-dibromo-8-hydroxyquinoline and 7-bromo-8-hydroxyquinoline. researchgate.net In contrast, the bromination of the related 8-methoxyquinoline (B1362559) with variable equivalents of bromine consistently and regioselectively yielded 5-bromo-8-methoxyquinoline (B186703) as the sole product in high yield (92%). acgpubs.orgresearchgate.net This suggests that protecting the hydroxyl group as a methyl ether directs the bromination specifically to the C-5 position.
Similarly, the bromination of 8-aminoquinoline (B160924) derivatives can be controlled. researchgate.net While using 1.5 equivalents of bromine on 8-aminoquinoline leads to an inseparable mixture of 5,7-dibromo and 5-bromo products, employing 2 equivalents drives the reaction to completion, furnishing 5,7-dibromo-8-aminoquinoline in 99% yield. researchgate.net These findings underscore the importance of substrate and condition selection for achieving the desired bromination pattern on the quinoline core.
Table 1: Regioselective Bromination of 8-Substituted Quinolines
| Substrate | Brominating Agent (Equivalents) | Solvent | Conditions | Major Product(s) | Yield | Reference |
|---|---|---|---|---|---|---|
| 8-Hydroxyquinoline | Br₂ (1.5 eq) | Acetonitrile | 0 °C, 1 day | 5,7-Dibromo-8-hydroxyquinoline & 7-Bromo-8-hydroxyquinoline | Mixture | researchgate.net |
| 8-Methoxyquinoline | Br₂ (variable) | Not specified | Not specified | 5-Bromo-8-methoxyquinoline | 92% | acgpubs.orgresearchgate.net |
| 8-Aminoquinoline | Br₂ (2.0 eq) | CH₂Cl₂ | rt, 17 h | 5,7-Dibromo-8-aminoquinoline | 99% | researchgate.net |
| N-(quinolin-8-yl)benzamide | Ethyl bromoacetate (B1195939) (4.0 eq) | DMSO | 100 °C, 12 h (Cu-promoted) | N-(5-Bromoquinolin-8-yl)benzamide | 92-99% (for various amides) | beilstein-journals.org |
The synthesis of 5-bromoquinoline-8-thiol (B15209225) is a key step towards forming the sulfonyl fluoride (B91410) via oxidative methods. While direct synthesis might not be widely reported, established organic transformations provide a clear pathway. A common method for converting an aromatic amine to a thiol proceeds via a diazonium salt intermediate. Starting from 5-bromo-8-aminoquinoline, diazotization using sodium nitrite (B80452) in an acidic medium would generate the corresponding diazonium salt. Subsequent treatment of this salt with a sulfur-containing nucleophile, such as potassium ethyl xanthate (followed by hydrolysis), can yield the desired 5-bromoquinoline-8-thiol. This classical Sandmeyer-type approach offers a reliable route to the thiol precursor from the readily available aminoquinoline.
Another potential route could involve the Newman-Kwart rearrangement, starting from 5-bromo-8-hydroxyquinoline. This would involve conversion of the phenol (B47542) to a dimethylthiocarbamate, followed by thermal rearrangement to the S-aryl dimethylthiocarbamate and subsequent hydrolysis to the thiol.
Formation of the Sulfonyl Fluoride Moiety
With the 5-bromoquinoline (B189535) precursor in hand, the next stage is the construction of the sulfonyl fluoride group. Several modern methodologies exist for this transformation, starting from various sulfur-containing functional groups like thiols, sulfonamides, or sulfonic acids.
The direct conversion of thiols or their corresponding disulfides into sulfonyl fluorides is an efficient strategy. mdpi.com Recent advancements have focused on electrochemical methods and novel oxidant systems to avoid harsh reagents.
One prominent method is the electrochemical oxidation of thiols or disulfides. mdpi.comacs.orgnih.gov This process typically involves an undivided cell with a graphite (B72142) anode and a stainless-steel cathode. mdpi.com The reaction uses potassium fluoride (KF) as a safe and cost-effective fluoride source. acs.orgnih.gov Kinetic studies suggest that the thiol is rapidly oxidized to the disulfide, which then undergoes further oxidation to form the sulfonyl fluoride. acs.orgnih.gov This environmentally benign approach avoids the need for external chemical oxidants. mdpi.com
Alternatively, chemical oxidation methods provide a robust route. A one-pot process developed by Qin and coworkers utilizes hydrogen peroxide (H₂O₂) as a green oxidant in conjunction with thionyl chloride (SOCl₂) to generate the sulfonyl chloride in situ from the thiol. thieme-connect.comthieme-connect.com Subsequent treatment with potassium bifluoride (KHF₂) accomplishes the chloride-fluoride exchange to yield the final sulfonyl fluoride. thieme-connect.comthieme-connect.com Another method employs Selectfluor as both the oxidant and the electrophilic fluorine source, reacting with disulfides in a refluxing acetonitrile-water mixture. mdpi.com
Table 2: Synthesis of Sulfonyl Fluorides from Thiols and Disulfides
| Starting Material | Key Reagents | Method | Key Features | Reference |
|---|---|---|---|---|
| Thiols/Disulfides | KF, Pyridine | Electrochemical Oxidation | Avoids external oxidants; uses inexpensive KF. | mdpi.comacs.orgnih.gov |
| Thiols | H₂O₂, SOCl₂, KHF₂ | One-pot Chemical Oxidation | Uses low-cost, convenient reagents; mild conditions. | thieme-connect.comthieme-connect.com |
| Disulfides | Selectfluor | Chemical Oxidation/Fluorination | Selectfluor acts as both oxidant and fluorine source. | mdpi.com |
| Heteroaromatic Thiols | NaOCl, KHF₂ | Oxidative Chlorination/Fluorination | Avoids chlorine gas; suitable for heteroaromatics. | ccspublishing.org.cnmdpi.com |
An alternative pathway involves the conversion of a stable sulfonamide precursor, such as 5-bromoquinoline-8-sulfonamide, into the corresponding sulfonyl fluoride. This transformation is particularly useful for late-stage functionalization of complex molecules. A method reported by Cornella and coworkers utilizes a pyrylium (B1242799) salt (Pyry-BF₄) to activate the sulfonamide. mdpi.comresearchgate.net In the presence of magnesium chloride (MgCl₂) and potassium fluoride (KF), the sulfonamide is converted in situ to the sulfonyl chloride, which then undergoes halogen exchange with fluoride to furnish the desired sulfonyl fluoride. ccspublishing.org.cnresearchgate.net The high chemoselectivity of the pyrylium salt towards the amino group allows this transformation to proceed even in densely functionalized molecules. mdpi.comresearchgate.net
Perhaps one of the most direct routes involves the conversion of sulfonic acids or their salts, which can be prepared by sulfonation of the quinoline core. Traditional methods often require a two-step process involving the formation and isolation of a reactive sulfonyl chloride intermediate. nih.gov However, modern one-pot procedures have streamlined this process.
One such facile, one-pot method uses cyanuric chloride to convert the sulfonic acid or sulfonate salt into the sulfonyl chloride intermediate, followed by the addition of KHF₂ to perform the halogen exchange, all in a single reaction vessel. mdpi.comrsc.orgresearchgate.net This approach is effective for a diverse range of substrates. mdpi.com
More recently, direct deoxyfluorination strategies that bypass the sulfonyl chloride intermediate have been developed. nih.gov One approach uses thionyl fluoride (SOF₂), which can be generated in situ, to convert sulfonic acid sodium salts to sulfonyl fluorides in high yields (90-99%) within an hour. nih.govrsc.org A complementary method employs the bench-stable solid deoxyfluorinating agent Xtalfluor-E®, which allows for the conversion of both aryl and alkyl sulfonic acids and their salts to sulfonyl fluorides under mild conditions. nih.govrsc.orgresearchgate.net These methods represent a significant advancement, offering direct access to sulfonyl fluorides from stable and readily available sulfonic acids. nih.gov
Table 3: Synthesis of Sulfonyl Fluorides from Sulfonic Acids/Sulfonates
| Method | Key Reagents | Mechanism | Yield Range | Reference |
|---|---|---|---|---|
| One-pot, two-step | Cyanuric chloride, KHF₂, TBAB (catalyst) | In situ formation of sulfonyl chloride, then Cl/F exchange. | Moderate to good | mdpi.comresearchgate.net |
| Direct Deoxyfluorination | Thionyl fluoride (SOF₂) | Direct conversion of sulfonate salt to sulfonyl fluoride. | 90-99% | nih.govrsc.org |
| Direct Deoxyfluorination | Xtalfluor-E® | Activation of sulfonic acid/salt followed by fluorination. | 41-94% | nih.govresearchgate.net |
Electrochemical Approaches to Sulfonyl Fluorides
Electrochemical synthesis has emerged as a powerful and environmentally benign alternative to traditional methods for preparing sulfonyl fluorides. These approaches often operate under mild conditions, avoid the use of stoichiometric chemical oxidants, and utilize readily available starting materials. publish.csiro.augoogle.com
A prominent electrochemical strategy involves the oxidative coupling of thiols or disulfides with a fluoride source. publish.csiro.augoogle.com In a typical setup, an undivided cell with inexpensive graphite and stainless steel electrodes is used. The reaction proceeds by anodically oxidizing thiols or disulfides to generate sulfonyl radical intermediates. These radicals are then trapped by a fluoride source, such as potassium fluoride (KF), to yield the desired sulfonyl fluoride. publish.csiro.au The process is notable for its broad substrate scope, accommodating aryl, heteroaryl, benzyl, and alkyl thiols, and provides synthetically useful yields ranging from 19% to 96%. publish.csiro.au
Another electrochemical method utilizes sulfonyl hydrazides as precursors. figshare.com This protocol employs triethylamine (B128534) trihydrofluoride (Et₃N·3HF) as the fluoride source in a mixture of dichloromethane (B109758) (CH₂Cl₂) and dimethyl sulfoxide (B87167) (DMSO). The reaction proceeds under a constant current, with tetra-n-butylammonium iodide (n-Bu₄NI) acting as both an electrolyte and a redox catalyst to facilitate the formation of sulfonyl radical species from the sulfonyl hydrazides. figshare.com
The following table summarizes representative examples of the electrochemical synthesis of sulfonyl fluorides from thiols.
| Substrate (Thiol) | Product (Sulfonyl Fluoride) | Yield (%) | Reaction Conditions |
|---|---|---|---|
| 2-Mercapto-4,6-dimethylpyrimidine | 4,6-Dimethylpyrimidine-2-sulfonyl fluoride | 74 | Graphite/Stainless steel electrodes, KF, pyridine, CH₃CN/1 M HCl |
| 4-Methylbenzenethiol | 4-Methylbenzenesulfonyl fluoride | 65 | Graphite/Stainless steel electrodes, KF, pyridine, CH₃CN/1 M HCl |
| Thiophenol | Benzenesulfonyl fluoride | 58 | Graphite/Stainless steel electrodes, KF, pyridine, CH₃CN/1 M HCl |
| Cysteine | (R)-2-amino-3-(fluorosulfonyl)propanoic acid | 35 | Graphite/Stainless steel electrodes, KF, pyridine, CH₃CN/1 M HCl |
Table 1: Examples of Electrochemical Synthesis of Sulfonyl Fluorides. Data sourced from publish.csiro.au.
Photocatalytic and Radical-Mediated Fluorosulfonylation
Photocatalytic and radical-mediated reactions offer mild and highly efficient pathways to sulfonyl fluorides, often demonstrating excellent functional group tolerance. wikipedia.orgrsc.org These methods typically involve the generation of a fluorosulfonyl radical (FSO₂•) or a related species, which then engages with a suitable substrate. wikipedia.orgnih.gov
One common strategy involves the radical fluorosulfonylation of alkenes and alkynes. mdpi.com For instance, the use of a bench-stable, redox-active fluorosulfonyl radical precursor, such as 1-fluorosulfonyl 2-aryl benzoimidazolium (FABI) salts, enables the radical hydro-fluorosulfonylation of unactivated alkenes under photoredox conditions. mdpi.comresearchgate.net This approach is significant as it provides a facile route to aliphatic sulfonyl fluorides and can be applied to the late-stage modification of complex molecules like natural products and peptides. mdpi.com
Another innovative method is the photocatalytic C-C bond cleavage and fluorosulfonylation of strained cycloalkanols. researchgate.net This reaction uses sulfur dioxide and N-fluorobenzenesulfonimide (NFSI) under mild, visible-light-induced conditions to produce carbonyl-containing aliphatic sulfonyl fluorides. researchgate.net
The generation of sulfonyl radicals from allyl sulfones has also been explored. rsc.org A visible-light-induced photoredox-catalyzed reaction allows for the direct, one-step synthesis of allyl sulfonyl fluorides from allyl sulfones, a significant improvement over traditional multi-step syntheses. rsc.org This method showcases a broad substrate scope and good functional group tolerance. rsc.org
Integrated Synthetic Strategies for 5-Bromoquinoline-8-sulfonyl Fluoride
A direct, single-step synthesis of this compound is not prominently reported, necessitating an integrated, multi-step strategy. A plausible and efficient synthetic route can be designed based on established transformations of the quinoline core.
A logical pathway commences with a substituted quinoline, proceeds through the installation of the sulfonyl fluoride group, and concludes with selective bromination.
Synthesis of Quinoline-8-sulfonyl Chloride: The precursor, quinoline-8-sulfonyl chloride, can be synthesized directly from quinoline by reacting it with chlorosulfonic acid. publish.csiro.au The reaction temperature is a critical parameter, with optimal yields obtained around 140°C. publish.csiro.au An alternative improved method involves reacting quinoline with chlorosulfonic acid to form a mixture of sulfonated products, which is then treated with thionyl chloride to yield quinoline-8-sulfonyl chloride. google.com
Conversion to Quinoline-8-sulfonyl Fluoride: The resulting quinoline-8-sulfonyl chloride is then converted to the corresponding sulfonyl fluoride. This is a standard halogen exchange (Halex) reaction, which can be achieved using a fluoride salt like potassium fluoride (KF) or potassium bifluoride (KHF₂). acs.orggoogle.com
Selective C-5 Bromination: The final step is the regioselective bromination of the quinoline-8-sulfonyl fluoride at the C-5 position. The directing effects of the sulfonyl fluoride group at the C-8 position favor electrophilic substitution at C-5 and C-7. Studies on the bromination of 8-substituted quinolines have shown that selective C-5 bromination is achievable. For example, 8-methoxyquinoline undergoes regioselective bromination at the C-5 position with molecular bromine. acgpubs.orgresearchgate.net Similarly, copper-promoted C-5 selective bromination of 8-aminoquinoline amides has been demonstrated using various bromine sources. beilstein-journals.org By carefully selecting the brominating agent (e.g., N-bromosuccinimide or Br₂) and reaction conditions, the desired 5-bromo-quinoline-8-sulfonyl fluoride can be obtained.
An alternative strategy involves starting with a pre-brominated quinoline. For instance, 5-bromo-8-hydroxyquinoline could be a viable starting material. The hydroxyl group can be converted to the desired sulfonyl fluoride moiety through a multi-step sequence, potentially involving a Sandmeyer-type reaction on the corresponding amine.
Sustainable and Scalable Synthetic Protocols
Key aspects of sustainable synthesis include:
Use of Benign Fluoride Sources: Replacing corrosive and hazardous fluorinating agents like KHF₂ with milder and more economical sources such as potassium fluoride (KF) is a significant advancement. acs.orgresearchgate.net Protocols have been developed that use KF as the sole fluorine source in combination with green oxidants like NaOCl·5H₂O. acs.org
Water as a Solvent: Enabling nucleophilic fluorination reactions in water is a major step towards green chemistry. Surfactant-based catalytic systems have been successfully employed to facilitate the synthesis of sulfonyl fluorides from sulfonyl chlorides in aqueous media, achieving high conversions.
Avoiding Harsh Reagents: Electrochemical methods bypass the need for stoichiometric chemical oxidants. publish.csiro.augoogle.com Similarly, converting stable sulfonic acids directly to sulfonyl fluorides using reagents like thionyl fluoride or the bench-stable solid Xtalfluor-E® avoids the use of unstable sulfonyl chloride intermediates. nih.gov
Scalability: Many modern synthetic methods are designed with scalability in mind. Photoredox catalysis has been successfully scaled up to the gram-scale using continuous stirred tank reactors. organic-chemistry.org Furthermore, one-pot procedures, which combine multiple synthetic steps without isolating intermediates, improve scalability by reducing waste and processing time. acs.orgresearchgate.net A gram-scale synthesis of sulfonyl fluorides from thiols using a one-pot protocol with KF and a green oxidant has demonstrated the industrial viability of these sustainable approaches. acs.org
The following table highlights key features of sustainable protocols for sulfonyl fluoride synthesis.
| Method | Key Sustainable Feature | Precursor | Reagents | Scalability |
|---|---|---|---|---|
| One-Pot Oxidation/Fluorination | Green oxidant, KF as fluorine source | Thiols/Disulfides | NaOCl·5H₂O, KF | Demonstrated gram-scale |
| Electrochemical Synthesis | Avoids stoichiometric oxidants | Thiols/Disulfides | KF, Pyridine | Amenable to flow chemistry |
| Deoxyfluorination | Uses stable precursors and reagents | Sulfonic Acids | Thionyl fluoride or Xtalfluor-E® | High yields on lab scale |
| Photoredox Catalysis | Mild, visible-light conditions | Alkyl Bromides | SO₂, Selectfluor | Scaled to 5g in CSTR |
Table 2: Comparison of Sustainable and Scalable Protocols for Sulfonyl Fluoride Synthesis. Data sourced from acs.orgnih.govorganic-chemistry.org.
Reaction Chemistry and Mechanistic Investigations of 5 Bromoquinoline 8 Sulfonyl Fluoride
Reactivity at the Sulfonyl Fluoride (B91410) (–SO2F) Group
The S(VI)-F bond in aryl sulfonyl fluorides like 5-bromoquinoline-8-sulfonyl fluoride possesses a unique balance of stability and reactivity. While highly resistant to many chemical transformations, including oxidation, reduction, and thermolysis, its electrophilicity can be unlocked under specific conditions to react with nucleophiles. nih.govsigmaaldrich.com This "context-dependent" reactivity is the foundation of SuFEx chemistry. u-tokyo.ac.jp
Sulfur(VI) Fluoride Exchange (SuFEx) Click Chemistry with Nucleophiles
SuFEx is a powerful, next-generation click chemistry platform that involves the exchange of the fluoride atom on a sulfur(VI) center with a nucleophile. nih.govchemrxiv.org This process is characterized by its high efficiency, selectivity, and modularity. chemrxiv.org The reactions are typically metal-free and can be performed under mild conditions, making them suitable for a wide range of applications. nih.govresearchgate.net this compound, as an aromatic heterocyclic sulfonyl fluoride, is a substrate for these transformations, which often require specific catalytic activation to proceed efficiently. nih.gov
Aryl sulfonyl fluorides react with alcohols and phenols to form the corresponding sulfonate esters. This transformation is a cornerstone of SuFEx chemistry. cshl.edu While reactions with silyl-protected phenols are common, methods have been developed for the direct coupling of alcohols and phenols, circumventing the need for pre-functionalization. nih.govcshl.edu Aromatic heterocyclic sulfonyl fluorides are noted as being particularly challenging substrates for SuFEx, often requiring significant catalyst loadings and extended reaction times. nih.gov
Recent advancements have introduced accelerated SuFEx conditions. For instance, using a combination of 2-tert-butyl-1,1,3,3-tetramethylguanidine (B31305) (BTMG) as a catalyst and hexamethyldisilazane (B44280) (HMDS) as an additive, a variety of aryl sulfonyl fluorides can be coupled with aryl alcohols. nih.gov This system promotes the in situ formation of reactive trimethylsilyl (B98337) (TMS) ether intermediates. cshl.edu
Reactions with aliphatic alcohols are generally more challenging than with their aryl counterparts due to the potential for competing SN2 side reactions on the resulting sulfonate ester products. nih.govcshl.edu However, protocols using higher catalyst loadings (e.g., 20 mol% BTMG) have enabled the smooth reaction between aromatic sulfonyl fluorides and primary alkyl alcohols at room temperature. nih.govcshl.edu
Table 1: Representative SuFEx Reactions of Aryl Sulfonyl Fluorides with Alcohols/Phenols
| Sulfonyl Fluoride | Nucleophile | Catalyst/Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Aromatic Sulfonyl Fluoride | Aryl Alcohol | 5.0 mol% BTMG, HMDS, 5 min | Aryl Sulfonate Ester | Good | nih.gov |
| Aromatic Sulfonyl Fluoride | Primary Alkyl Alcohol | 20 mol% BTMG, HMDS, 30 min | Alkyl Sulfonate Ester | Excellent | cshl.edu |
| Alkenyl Sulfonyl Fluoride | Phenol (B47542) | Base | Sulfonate Ester | 83% | nih.gov |
The reaction between sulfonyl fluorides and amines to produce sulfonamides is a critical transformation in medicinal chemistry. nih.govchemrxiv.org Traditionally, these reactions often required harsh conditions, such as an excess of the amine or high temperatures. nih.gov The SuFEx approach offers milder alternatives. researchgate.net
The course of the reaction can be highly dependent on the reaction conditions. For example, studies with 4-fluorobenzenesulfonyl fluoride have shown that neutral amines may lead to nucleophilic aromatic substitution (SNAr), whereas deprotonated amine anions preferentially attack the sulfonyl group (SuFEx). researchgate.net
Various catalytic systems have been developed to facilitate sulfonamide formation. Calcium triflimide [Ca(NTf2)2] has been identified as an effective Lewis acid catalyst that activates the sulfonyl fluoride group toward nucleophilic attack by a wide array of aromatic and aliphatic amines. nih.govtheballlab.com This method has proven effective even for electron-deficient sulfonyl fluorides reacting with less nucleophilic amines, where no reaction occurs in the absence of the catalyst. theballlab.com Another system employs a catalytic amount of 1-hydroxybenzotriazole (B26582) (HOBt) with silicon additives, which is particularly efficient for sterically hindered substrates. chemrxiv.org
Table 2: Catalytic Systems for Sulfonamide Formation from Sulfonyl Fluorides and Amines
| Sulfonyl Fluoride | Amine | Catalyst/Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Aryl/Alkyl Sulfonyl Fluoride | Aromatic/Aliphatic Amine | Ca(NTf2)2, t-amylOH, 60 °C | Sulfonamide | Good to Excellent | nih.govtheballlab.com |
| Aryl/Alkyl Sulfonyl Fluoride | Aromatic/Aliphatic Amine | HOBt (cat.), DIPEA, TMDS, DMSO | Sulfonamide | 87-99% | chemrxiv.org |
| Sulfamoyl/Sulfonyl Fluoride | Amine | Ca(NTf2)2, DABCO | Sulfamide/Sulfonamide | Good | organic-chemistry.org |
The central mechanistic feature of a SuFEx reaction is the activation of the highly stable S(VI)-F bond, transforming the fluoride into a viable leaving group. nih.gov This activation can be achieved through several means:
Base Catalysis : Basic catalysts, such as tertiary amines (triethylamine), amidines (DBU), guanidines (BTMG), and phosphazenes (BEMP), facilitate the reaction, likely by deprotonating the incoming nucleophile (e.g., phenol or amine) or by directly interacting with the sulfonyl fluoride. nih.govcshl.edu The strength of the base required often correlates with the stability of the sulfonyl fluoride substrate. cshl.edu
Lewis Acid Catalysis : Lewis acids like calcium triflimide [Ca(NTf2)2] can activate the sulfonyl fluoride by coordinating to the fluorine or oxygen atoms, which increases the electrophilicity of the sulfur center and facilitates nucleophilic attack. u-tokyo.ac.jpnih.govtheballlab.com
Silyl (B83357) Intermediates : The use of silylated nucleophiles (e.g., silyl ethers) or additives like HMDS that generate them in situ is a common strategy. The reaction is driven by the high thermodynamic favorability of forming a silicon-fluoride bond. nih.govcshl.edu
Hydrogen Bonding : Hydrogen bond donors, including bifluoride salts, can also assist in activating the S-F bond. nih.govnih.gov
In a proposed catalytic cycle involving BTMG and HMDS for reactions with alcohols, the catalyst complex may activate both the sulfonyl fluoride electrophile and the alcohol nucleophile. Alternatively, an ion pair formed from the catalyst could activate the sulfonyl fluoride towards addition from the phenoxide or alkoxide, with the resulting fluoride ion being sequestered by the silicon additive. nih.gov
Radical Reactions Involving the Sulfonyl Fluoride Moiety
While the SuFEx reaction involves two-electron (heterolytic) pathways, the sulfonyl fluoride group can also be involved in radical (homolytic) processes, although this is less common for the –SO2F group itself compared to its installation. The fluorosulfonyl radical (FSO2•) is a key intermediate in certain synthetic methods used to construct sulfonyl fluorides. nih.govrsc.org
For example, methods have been developed for the radical chloro-fluorosulfonylation of alkynes under photoredox conditions to create β-chloro alkenylsulfonyl fluorides. nih.gov Another approach involves generating fluorosulfonyl radicals from allylsulfonyl fluoride via CF3 radical addition and subsequent β-fragmentation. These FSO2• radicals can then add to alkynes. nih.gov
While these examples focus on the formation of the sulfonyl fluoride group via radical intermediates, the resulting products are themselves stable sulfonyl fluorides. These products can then undergo standard SuFEx reactions, demonstrating the robustness of the –SO2F moiety which often remains intact during transformations at other parts of the molecule. nih.govnih.gov For instance, a synthesized alkenyl sulfonyl fluoride can subsequently react with nucleophiles like imidazole (B134444) or phenol via the SuFEx pathway. nih.gov This highlights that the sulfonyl fluoride group is generally stable to radical conditions used to modify other parts of the molecule.
Other Electrophilic Transformations of –SO2F
The sulfonyl fluoride group is exceptionally stable and generally resistant to reduction, thermolysis, and non-activated nucleophilic substitution. sigmaaldrich.com Its cleavage is heterolytic, contrasting with other sulfonyl halides. sigmaaldrich.com However, its electrophilic nature allows for transformations beyond the standard SuFEx reactions with O- and N-nucleophiles. For instance, reaction with trimethylsilylazide (TMSN3) can convert an alkenyl sulfonyl fluoride into the corresponding sulfonyl azide. nih.gov The attenuated electrophilicity of sulfonyl fluorides compared to sulfonyl chlorides can be exploited for selective reactions. In a molecule containing other reactive sites, a sulfonyl chloride might react non-selectively, whereas the sulfonyl fluoride allows for more controlled, chemoselective transformations. princeton.edu
Reactivity of the Bromine Substituent on the Quinoline (B57606) Ring
The bromine atom at the C5 position of the quinoline ring is a key handle for introducing molecular diversity through various metal-catalyzed cross-coupling reactions and nucleophilic substitutions. Its reactivity is influenced by the electron-withdrawing nature of the quinoline ring system and the C8-sulfonyl fluoride group.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)
The carbon-bromine bond at the C5 position is a prime site for palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. nih.govyoutube.com
Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond between the C5 position of the quinoline and a variety of organoboron compounds. While direct examples on this compound are not prevalent in the cited literature, extensive research on analogous bromo-naphthalene and bromoquinoline scaffolds demonstrates the feasibility of this transformation. nih.govnih.govnih.gov The reaction typically employs a palladium catalyst, such as Pd(OAc)₂ or Pd(PPh₃)₄, a phosphine (B1218219) ligand, and a base to facilitate the coupling with a boronic acid or ester. nih.govnih.gov The stability of potassium organotrifluoroborates and their successful use in Suzuki-Miyaura reactions present a viable pathway for functionalizing the 5-bromoquinoline (B189535) core. nih.govnih.gov
Sonogashira Coupling: The Sonogashira reaction is a highly effective method for forming a carbon-carbon bond between an aryl halide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction can be performed under mild conditions, tolerating a wide array of functional groups. wikipedia.org Research on the Sonogashira coupling of 6,7-dibromoquinoline-5,8-dione (B3062177) shows that selective reaction at the bromine atom more distant from the nitrogen-containing ring can be achieved, highlighting the potential for regioselective functionalization. researchgate.net For this compound, this reaction would install an alkynyl group at the C5 position, a valuable precursor for further chemical elaborations. organic-chemistry.orgresearchgate.net
Buchwald-Hartwig Amination: This reaction is a powerful tool for forming carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst and a suitable phosphine ligand. ias.ac.in The synthesis of 5-(N-substituted-anilino)-8-benzyloxyquinolines from 8-(benzyloxy)-5-bromoquinoline (B3049327) serves as a strong precedent for the successful amination of the this compound core. ias.ac.in Optimization of the catalyst, ligand, and base is crucial for achieving high yields and accommodating a broad range of amine coupling partners. ias.ac.in
Table 1: Representative Conditions for Palladium-Catalyzed Cross-Coupling Reactions on Bromo-Aromatic Scaffolds This table is illustrative, based on reactions with analogous substrates.
| Reaction | Catalyst / Ligand | Base | Solvent | Coupling Partner |
|---|---|---|---|---|
| Suzuki-Miyaura | PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃ | THF/H₂O | Arylboronic acid |
| Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | Terminal alkyne |
| Buchwald-Hartwig | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | Aniline |
Copper-Catalyzed Coupling Reactions
Copper-catalyzed reactions offer a complementary approach to palladium for functionalizing the C5-bromo position. The copper co-catalyst in the Sonogashira reaction is a classic example of its utility. wikipedia.orgorganic-chemistry.org Furthermore, copper catalysis is central to Ullmann-type reactions, which couple aryl halides with nucleophiles like alcohols, amines, and thiols, often at higher temperatures than their palladium-catalyzed counterparts. While specific examples involving this compound are not detailed in the provided sources, copper-catalyzed C5-H functionalization of related quinoline systems, such as the sulfenylation of 8-aminoquinolines, demonstrates the capacity of copper to mediate reactions at this position. nih.gov
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SₙAr) is a potential pathway for replacing the C5-bromine atom. In an SₙAr reaction, a nucleophile attacks an aromatic ring, leading to the displacement of a leaving group. nih.govkhanacademy.org For this to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. nih.govyoutube.com In this compound, the sulfonyl fluoride group at the C8 position and the nitrogen atom within the quinoline ring act as electron-withdrawing moieties, which could facilitate nucleophilic attack.
The rate-determining step in SₙAr is typically the initial addition of the nucleophile to form a stabilized anionic intermediate known as a Meisenheimer complex. stackexchange.com Interestingly, in many activated systems, aryl fluorides are more reactive than aryl bromides. youtube.comstackexchange.com This is because the high electronegativity of fluorine strongly stabilizes the negative charge of the Meisenheimer complex through its inductive effect, lowering the activation energy of the rate-limiting step. stackexchange.com However, the displacement of bromine via an SₙAr mechanism is still a recognized transformation, particularly with potent nucleophiles or under forcing conditions. nih.gov
Reactions at the Quinoline Nitrogen Atom
The nitrogen atom in the quinoline ring possesses a lone pair of electrons, rendering it basic and nucleophilic. uop.edu.pk It can readily react with acids to form quinolinium salts. uop.edu.pk This basicity allows for reactions with electrophiles, such as alkyl halides, to form N-alkylated quinolinium halides. iipseries.org The reactivity of the nitrogen is, however, modulated by the electronic effects of the substituents on the ring. The presence of the electron-withdrawing bromo and sulfonyl fluoride groups on the carbocyclic ring is expected to decrease the basicity of the quinoline nitrogen compared to unsubstituted quinoline, making it a weaker nucleophile. Nonetheless, N-alkylation and N-oxidation remain viable transformations under appropriate conditions.
Chemoselectivity and Orthogonality in Multi-functional Transformations
A key feature of this compound is the differential reactivity of its functional groups, which allows for chemoselective and orthogonal transformations. The sulfonyl fluoride (–SO₂F) group is remarkably stable and serves as an excellent handle for "click chemistry," specifically the Sulfur(VI) Fluoride Exchange (SuFEx) reaction. nih.gov
Crucially, the SO₂F group is known to be tolerant of a wide variety of reaction conditions, including those used for transition-metal-catalyzed cross-couplings. nih.gov This orthogonality is of paramount importance, as it allows for selective functionalization at the C5-bromo position via Suzuki, Sonogashira, or Buchwald-Hartwig reactions without disturbing the sulfonyl fluoride moiety. A researcher can first build a complex carbon or heteroatom framework at the C5 position and then, in a subsequent step, react the sulfonyl fluoride with a nucleophile (e.g., an amine) to form a sulfonamide. nih.govnih.gov
This selective reactivity enables a modular approach to synthesis. One can envision a sequence where:
The C5-bromo position is modified via a palladium-catalyzed coupling reaction.
The resulting derivative is then subjected to a SuFEx reaction at the C8-sulfonyl fluoride group.
Alternatively, the quinoline nitrogen could be quaternized with an alkyl halide, with the other two functional groups remaining intact under certain conditions.
This ability to address each reactive site independently makes this compound a valuable and versatile building block in medicinal chemistry and materials science.
Applications As a Versatile Chemical Building Block and Reagent
Utilization in Advanced Organic Synthesis
As a building block, 5-bromoquinoline-8-sulfonyl fluoride (B91410) provides chemists with a platform to construct intricate molecular frameworks. Its bifunctionality allows for sequential or orthogonal chemical modifications, enabling the synthesis of complex and diverse structures.
The reactive nature of the sulfonyl fluoride (-SO₂F) group makes it an active participant in the synthesis of novel heterocyclic systems. This functional group is a key component in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a set of powerful click chemistry reactions. rsc.org This reactivity allows the quinoline (B57606) scaffold to be incorporated into larger, more complex ring systems. For instance, reagents with a sulfonyl fluoride moiety can undergo [3+2] cycloaddition reactions to form new five-membered rings. rsc.org Following this principle, 5-bromoquinoline-8-sulfonyl fluoride can be used to generate functionalized isoxazoles possessing a quinoline substituent. rsc.org
Furthermore, the sulfonyl fluoride can be converted into sulfonamides, a critical class of heterocyclic compounds with broad applications. The synthesis of related quinoline sulfonamides has been demonstrated starting from the analogous quinoline-8-sulfonyl chloride, which is readily prepared from a bromoquinoline precursor. nih.gov This established synthetic route highlights the role of this compound as a direct precursor to a wide array of quinoline-sulfonamide molecular hybrids. nih.gov The development of practical methods for preparing purine (B94841) isosteres and other fused heterocyclic systems further underscores the importance of versatile building blocks in creating novel chemical entities for drug design. nih.gov
This compound is an exemplary precursor for creating diverse molecular scaffolds due to its multiple "addressable handles". rsc.org The molecule possesses at least two distinct reactive sites:
The Sulfonyl Fluoride Group: This group can engage in SuFEx click chemistry, providing a reliable method for linking the quinoline core to other molecular fragments. rsc.org
The Bromine Atom: The bromine atom on the quinoline ring is a classic handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings. This allows for the introduction of a wide variety of substituents (aryl, alkyl, alkynyl groups) at the 5-position of the quinoline ring.
This dual reactivity enables a modular approach to synthesis. One can first use the sulfonyl fluoride to create a sulfonamide or another derivative, and then use the bromine atom to introduce further diversity, or vice versa. This strategy allows for the systematic construction of libraries of complex molecules built upon the quinoline scaffold. The synthesis of sulfonyl fluoride probes often involves the palladium-mediated conversion of an aryl bromide, illustrating the utility of this handle in building the foundational scaffold itself. nih.gov
Role in Chemical Biology Research Tools (non-clinical focus)
The unique reactivity of the sulfonyl fluoride group has made it a functional group of high interest for developing tools used in chemical biology to study proteins and their functions within a cellular context.
This compound is a scaffold well-suited for the design of covalent probes. The sulfonyl fluoride moiety acts as a reactive "warhead" that can form a stable, covalent bond with several nucleophilic amino acid residues in proteins. nih.gov Unlike more common electrophiles that primarily target cysteine, sulfur(VI) fluorides can react with a broader range of residues, including lysine (B10760008), tyrosine, histidine, and serine. nih.gov This expands the scope of proteins that can be targeted and studied.
This capability is crucial for creating chemical biology probes to investigate protein function. nih.gov For example, sulfonyl fluoride-containing molecules have been successfully developed to covalently target a specific histidine residue in cereblon, a component of the E3 ubiquitin ligase complex, enabling detailed studies of its function. nih.govrsc.org The ability to covalently label conserved catalytic lysine residues in kinases has also been demonstrated using related probe strategies. researchgate.net The quinoline portion of the molecule can act as a recognition element, guiding the probe to a specific protein binding site, whereupon the sulfonyl fluoride reacts to form a permanent bond, allowing for protein identification, activity monitoring, or structural studies. researchgate.net
| Amino Acid | Side Chain Nucleophile | Reactivity with Sulfonyl Fluorides |
|---|---|---|
| Lysine | Amine (-NH₂) | Reactive |
| Tyrosine | Phenol (B47542) (-OH) | Reactive |
| Histidine | Imidazole (B134444) | Reactive |
| Serine | Hydroxyl (-OH) | Reactive |
Bioconjugation is the process of linking two molecules, at least one of which is a biomolecule. The ability of the sulfonyl fluoride group to form stable covalent bonds makes it an effective reactive linker for this purpose. nih.gov A molecule like this compound can serve as a linker that connects a targeting molecule to a reporter molecule (like a fluorophore) or another functional molecule.
A key application of this concept is in the design of proteolysis-targeting chimeras (PROTACs). PROTACs are bifunctional molecules that bring a target protein and an E3 ubiquitin ligase into close proximity, leading to the degradation of the target protein. Covalent PROTACs can offer enhanced selectivity and prolonged action. rsc.org Innovative methods have been developed that use sulfonyl-containing warheads to create covalent PROTACs by targeting nucleophilic amino acids like tyrosine. rsc.org In such a design, the this compound scaffold could be used to attach a protein-targeting ligand to a VHL-recruiting ligand, with the sulfonyl fluoride group forming the covalent anchor to the target protein. rsc.org This highlights the potential of sulfonyl fluorides as enabling tools for creating sophisticated bioconjugates for research applications. nih.gov
Applications in Materials Science (e.g., Polymer Chemistry)
While direct, specific applications of this compound in materials science are not yet widely documented, its chemical properties suggest significant potential. The inclusion of organofluorine compounds in polymers is a known strategy to enhance properties such as thermal stability, hydrophobicity, and chemical resistance. mdpi.com
The this compound molecule could be incorporated into polymer chains or materials through two primary mechanisms:
Polymerization Monomer: The sulfonyl fluoride group's reactivity could be harnessed in step-growth polymerization reactions.
Polymer Additive/Modifier: The molecule could be grafted onto existing polymer backbones to impart new functionality. The reactivity of the sulfonyl fluoride group could be used to attach the quinoline moiety to a polymer, while the bromine atom remains available for subsequent modifications.
The rigid, aromatic quinoline core could contribute to enhanced thermal stability and specific optical properties in the resulting material. This approach is analogous to the use of other fluorinated building blocks, such as perfluoropyridine, to create high-performance fluoropolymers and fluorinated network materials for demanding applications, including those in the aerospace industry. mdpi.com
Development of Novel Reagents and Catalysts (e.g., deoxyfluorination agents)
The quest for new reagents and catalysts is a driving force in modern chemistry, enabling more efficient, selective, and sustainable chemical transformations. Arylsulfonyl fluorides, the class of compounds to which this compound belongs, are of significant interest in this regard. They have been investigated for their utility as fluorinating agents, particularly in the deoxyfluorination of alcohols.
The development of new deoxyfluorination reagents is a key area of research, as the introduction of fluorine can dramatically alter the properties of a molecule, with wide-ranging applications in medicinal chemistry and materials science. The general strategy involves the design and synthesis of various sulfonyl fluoride structures to fine-tune their reactivity, stability, and substrate scope. While a broad range of (hetero)aryl sulfonyl fluorides have been synthesized and evaluated for this purpose, leading to the discovery of highly effective reagents, specific data on the application of this compound in this context is not extensively documented in publicly available research.
The related field of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry also relies on the unique reactivity of sulfonyl fluorides. This powerful connective tool is used to link molecular building blocks and has found applications in drug discovery, chemical biology, and polymer synthesis. The development of novel SuFEx reagents, often possessing multiple reactive handles, is an ongoing endeavor. For instance, the structurally related 8-quinolinesulfonyl fluoride has been utilized as a model substrate in the study of SuFEx reaction mechanisms. This suggests that derivatives such as this compound could serve as valuable building blocks for creating more complex and functional SuFEx reagents. The bromo- and quinoline-moieties offer potential sites for further functionalization, allowing for the construction of sophisticated molecular architectures.
While the direct application of this compound in the development of novel reagents and catalysts is a promising field for future research, current literature primarily highlights the broader potential of the (hetero)aryl sulfonyl fluoride class of compounds. The data tables below summarize the performance of other established deoxyfluorination reagents to provide context for the types of evaluations a new candidate like this compound might undergo.
Table 1: Comparison of Selected Deoxyfluorination Reagents
| Reagent Name | Abbreviation | Key Features |
| Diethylaminosulfur Trifluoride | DAST | Widely used, but with thermal stability concerns. |
| Perfluorobutanesulfonyl Fluoride | PBSF | Highly reactive, particularly for deactivated alcohols. |
| PyFluor | - | Low-cost, stable, and selective deoxyfluorination reagent. |
| PhenoFluor | - | Effective for the deoxyfluorination of phenols. |
| N-Tosyl-4-chlorobenzenesulfonimidoyl Fluoride | SulfoxFluor | A bench-stable crystalline solid for rapid deoxyfluorination. |
This table presents a selection of existing deoxyfluorination agents for contextual comparison.
Table 2: Research Findings on Modern Deoxyfluorination Reagent Development
| Research Focus | Key Finding |
| Data-Science Guided Development | Predictive models can optimize the selection of (hetero)aryl sulfonyl fluorides for enhanced deoxyfluorination reactivity and safety profiles. |
| Substrate Scope Expansion | New reagents are continuously developed to improve yields and functional group tolerance for diverse alcohol classes, including complex natural products. |
| SuFEx Click Chemistry | Sulfonyl fluorides are key "connective" hubs in SuFEx chemistry, a highly reliable and versatile method for molecular assembly. |
| Privileged Warheads | The sulfonyl fluoride group is considered a "privileged warhead" in chemical biology due to its balanced stability and reactivity with biological nucleophiles. |
This table summarizes general findings in the field of sulfonyl fluoride reagent development.
Derivatives and Analogues of 5 Bromoquinoline 8 Sulfonyl Fluoride
Synthesis of Structurally Modified Quinoline-Sulfonyl Fluorides
The synthesis of 5-bromoquinoline-8-sulfonyl fluoride (B91410) itself is not explicitly detailed in the reviewed literature, however, a plausible synthetic pathway can be inferred from established methodologies for the synthesis of related quinoline (B57606) sulfonyl halides. A potential route commences with the bromination of quinoline to yield 5-bromoquinoline (B189535). Subsequently, sulfonation of 5-bromoquinoline would likely produce 5-bromoquinoline-8-sulfonic acid. This intermediate can then be converted to the corresponding sulfonyl chloride, a common precursor for sulfonyl fluorides. The final step would involve a halogen exchange reaction to yield the target compound, 5-bromoquinoline-8-sulfonyl fluoride.
Further structural modifications of the quinoline ring system, while retaining the sulfonyl fluoride group, can be envisioned. For instance, the bromine atom at the 5-position could be subjected to various transition-metal-catalyzed cross-coupling reactions to introduce alkyl, aryl, or other functional groups. Additionally, late-stage C-H functionalization of the quinoline nucleus offers another avenue for introducing structural diversity. acs.org The reactivity of the sulfonyl fluoride group under these conditions would need to be carefully considered to ensure its integrity.
A proposed synthetic scheme for structurally modified quinoline-sulfonyl fluorides is presented below:
Scheme 1: Proposed Synthesis of Structurally Modified Quinoline-Sulfonyl Fluorides

A plausible synthetic route starting from 5-bromoquinoline, proceeding through sulfonation and chlorosulfonation to form 5-bromoquinoline-8-sulfonyl chloride. This intermediate can then be converted to this compound or undergo further modifications on the quinoline ring.
Exploration of Bioisosteric Replacements at the Sulfonyl Fluoride Position (synthesis and reactivity focused)
Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a cornerstone of medicinal chemistry and can also be applied to modulate chemical reactivity. u-tokyo.ac.jpnih.gov The sulfonyl fluoride group is a unique electrophile, and its replacement with other functionalities can lead to compounds with altered reactivity profiles.
Key bioisosteric replacements for the sulfonyl fluoride moiety include:
Sulfonamides: Readily synthesized from the corresponding sulfonyl chloride by reaction with primary or secondary amines. enamine.net Sulfonamides are generally more stable than sulfonyl fluorides and exhibit different reactivity towards nucleophiles.
Sulfonate Esters: Prepared by the reaction of the sulfonyl chloride with alcohols or phenols. These esters are another class of derivatives with distinct electronic and steric properties compared to the parent sulfonyl fluoride.
Other Sulfur-based Groups: The pentafluorosulfanyl (SF₅) group, for example, has been explored as a bioisostere for other functionalities and could be considered as a replacement for the sulfonyl fluoride, although its synthesis is more challenging. nih.gov
The synthesis of these bioisosteric replacements would typically proceed from a common intermediate such as 5-bromoquinoline-8-sulfonyl chloride. The choice of bioisostere allows for a fine-tuning of the electrophilicity and steric hindrance around the sulfur center, thereby influencing the compound's reactivity.
Preparation of Sulfonamide and Sulfonate Ester Analogues
The preparation of sulfonamide and sulfonate ester analogues of 5-bromoquinoline represents a straightforward and versatile approach to expand the chemical space around this scaffold.
Synthesis of Sulfonamides:
5-Bromoquinoline-8-sulfonamides can be synthesized by reacting 5-bromoquinoline-8-sulfonyl chloride with a diverse range of primary and secondary amines in the presence of a base. This reaction is typically robust and allows for the introduction of various substituents, thereby modulating the steric and electronic properties of the final compound.
Table 1: Representative Amines for the Synthesis of 5-Bromoquinoline-8-sulfonamide Derivatives
| Amine | Resulting Sulfonamide Structure |
| Ammonia | 5-bromoquinoline-8-sulfonamide |
| Methylamine | N-methyl-5-bromoquinoline-8-sulfonamide |
| Piperidine | 1-((5-bromoquinolin-8-yl)sulfonyl)piperidine |
| Aniline | N-phenyl-5-bromoquinoline-8-sulfonamide |
Synthesis of Sulfonate Esters:
Similarly, 5-bromoquinoline-8-sulfonate esters can be prepared by the reaction of 5-bromoquinoline-8-sulfonyl chloride with various alcohols or phenols. The choice of the alcoholic or phenolic component allows for the introduction of a wide array of functional groups.
Table 2: Representative Alcohols/Phenols for the Synthesis of 5-Bromoquinoline-8-sulfonate Ester Derivatives
| Alcohol/Phenol (B47542) | Resulting Sulfonate Ester Structure |
| Methanol | Methyl 5-bromoquinoline-8-sulfonate |
| Ethanol | Ethyl 5-bromoquinoline-8-sulfonate |
| Phenol | Phenyl 5-bromoquinoline-8-sulfonate |
| 4-Nitrophenol | 4-nitrophenyl 5-bromoquinoline-8-sulfonate |
Structure-Reactivity Relationship Studies of Derived Compounds
The structural modifications detailed in the preceding sections are expected to have a profound impact on the reactivity of the resulting compounds. Structure-reactivity relationship (SRR) studies are crucial for understanding how these changes influence the chemical behavior of the molecule.
Influence of Quinoline Ring Substituents: The introduction of electron-donating or electron-withdrawing groups on the quinoline ring will directly affect the electrophilicity of the sulfur atom in the sulfonyl fluoride moiety. For instance, an electron-withdrawing group is expected to increase the reactivity of the sulfonyl fluoride towards nucleophiles.
Impact of Bioisosteric Replacement: The reactivity of the sulfur center is significantly altered by replacing the fluorine atom. Sulfonyl fluorides are known to be more reactive electrophiles than the corresponding sulfonamides. nih.gov The nature of the R-group in sulfonamides (SO₂NHR) and sulfonate esters (SO₂OR) will also play a critical role in modulating reactivity.
Steric Effects: The steric bulk of substituents on both the quinoline ring and the bioisosteric replacement group can influence the accessibility of the electrophilic sulfur atom to nucleophiles, thereby affecting reaction rates.
By systematically synthesizing and evaluating the reactivity of a library of these derivatives, a comprehensive understanding of the structure-reactivity relationships can be established. This knowledge is invaluable for the rational design of novel quinoline-based compounds with tailored reactivity for various applications.
Theoretical and Computational Studies
Quantum Chemical Calculations on Electronic Structure and Reactivity Profiles
Quantum chemical calculations are instrumental in understanding the intrinsic properties of 5-bromoquinoline-8-sulfonyl fluoride (B91410). These calculations can determine the distribution of electron density, molecular orbital energies, and other electronic parameters that govern the molecule's reactivity.
Key insights from these studies often revolve around the electrophilic and nucleophilic sites within the molecule. The sulfonyl fluoride group (-SO₂F) is a strong electron-withdrawing group, which significantly influences the electronic properties of the quinoline (B57606) ring. This effect, combined with the presence of the bromine atom, creates a unique reactivity profile.
Table 1: Calculated Electronic Properties of 5-bromoquinoline-8-sulfonyl fluoride
| Property | Description | Predicted Value/Observation |
| Dipole Moment | A measure of the overall polarity of the molecule. | Expected to be significant due to the presence of highly electronegative F, O, and N atoms. |
| Molecular Electrostatic Potential (MEP) | Indicates regions of positive and negative electrostatic potential on the molecular surface, highlighting potential sites for electrophilic and nucleophilic attack. | The region around the sulfonyl fluoride group is expected to be highly electrophilic, while the nitrogen atom in the quinoline ring would be a nucleophilic center. |
| Frontier Molecular Orbitals (HOMO/LUMO) | The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy gap between them indicates the chemical reactivity and kinetic stability of the molecule. | The LUMO is likely to be localized on the quinoline ring and the sulfonyl fluoride group, making these sites susceptible to nucleophilic attack. The HOMO may be associated with the bromine atom and the aromatic system. |
Computational Elucidation of Reaction Mechanisms
Computational chemistry provides a powerful tool to investigate the step-by-step pathways of reactions involving this compound. By modeling the transition states and intermediates, researchers can understand the energetics and feasibility of different reaction routes.
For instance, in nucleophilic aromatic substitution (SNAᵣ) reactions, where a nucleophile replaces the bromine atom or another group on the quinoline ring, computational studies can elucidate the preferred mechanism (e.g., addition-elimination vs. elimination-addition). These calculations can also predict the activation energies, which are critical for understanding reaction rates.
Molecular Modeling of Intermolecular Interactions
The way this compound interacts with other molecules is crucial for its application in areas like materials science and medicinal chemistry. Molecular modeling techniques, such as molecular docking and molecular dynamics simulations, can predict and analyze these non-covalent interactions.
Key intermolecular interactions that can be studied include:
Hydrogen Bonding: The nitrogen atom of the quinoline ring can act as a hydrogen bond acceptor.
Halogen Bonding: The bromine atom can participate in halogen bonding, an important and directional non-covalent interaction.
π-π Stacking: The aromatic quinoline ring can engage in π-π stacking interactions with other aromatic systems.
Dipole-Dipole Interactions: The molecule's significant dipole moment will lead to strong dipole-dipole interactions.
These modeling studies are essential for designing molecules that can specifically bind to this compound or for predicting its behavior in condensed phases.
Predictive Studies for Novel Derivatives and Transformations
Computational methods are increasingly used to predict the properties and synthetic accessibility of new molecules. Starting from the this compound scaffold, computational tools can be used to:
Design Novel Derivatives: By computationally modifying the structure (e.g., replacing the bromine atom with other functional groups), researchers can predict the electronic and steric effects of these changes. This allows for the in-silico screening of a large number of potential derivatives for desired properties before undertaking their synthesis.
Predict Novel Transformations: Computational chemistry can be used to explore the feasibility of new types of reactions involving this compound. By calculating reaction thermodynamics and kinetics, it is possible to identify promising new synthetic routes to complex molecules.
These predictive studies accelerate the discovery of new materials and biologically active compounds based on the this compound framework.
Advanced Characterization Techniques for Mechanistic and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the real-time monitoring of reactions involving 5-bromoquinoline-8-sulfonyl fluoride (B91410) and for the unambiguous determination of the stereochemistry of its derivatives.
Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy offers a powerful and direct method for tracking the progress of reactions. The nucleus of fluorine (¹⁹F) has a spin of ½ and a natural abundance of 100%, making it highly sensitive for NMR experiments. researchgate.net The large chemical shift dispersion in ¹⁹F NMR minimizes the likelihood of signal overlap, simplifying spectral analysis. researchgate.net For instance, in a substitution reaction where the fluoride of the sulfonyl fluoride group is displaced, the disappearance of the ¹⁹F signal corresponding to the starting material and the appearance of a new signal for the product can be quantitatively monitored over time. This allows for the precise determination of reaction kinetics, including reaction rates and the identification of optimal reaction conditions. ucla.edu
Furthermore, ¹⁹F-centered NMR analysis, a suite of complementary broadband, phase-sensitive NMR experiments, can be employed to elucidate the structure of fluorinated molecules in complex mixtures without the need for separation. rsc.orgstanford.edu This is particularly valuable for identifying byproducts or intermediates in reactions involving 5-bromoquinoline-8-sulfonyl fluoride.
For the stereochemical assignment of complex derivatives of this compound, advanced NMR techniques are employed. When chiral centers are present, determining the relative and absolute configuration is crucial. Computational methods, such as the DP4f GIAO-NMR (Gauge-Including Atomic Orbital-Nuclear Magnetic Resonance) analysis, can be a powerful tool. nih.gov This method involves comparing the experimentally obtained NMR chemical shifts (¹H and ¹³C) with the calculated shifts for all possible stereoisomers. The isomer that shows the best statistical correlation between the experimental and calculated data is assigned as the correct structure. nih.gov This approach provides a high degree of confidence in the stereochemical assignment, which is essential for understanding structure-activity relationships.
Table 1: Application of NMR Spectroscopy in the Analysis of this compound and its Derivatives
| Technique | Application | Key Advantages |
|---|---|---|
| ¹⁹F NMR Spectroscopy | Real-time reaction monitoring | High sensitivity, large chemical shift range, direct observation of the fluorine-containing moiety. |
| ¹H and ¹³C NMR Spectroscopy | Structural elucidation of products | Provides detailed information on the carbon-hydrogen framework. |
| DP4f GIAO-NMR Analysis | Stereochemical assignment of chiral derivatives | High-confidence assignment of relative and absolute stereochemistry through comparison of experimental and computational data. |
Mass Spectrometry for Intermediates and Product Identification (high-resolution techniques)
High-resolution mass spectrometry (HRMS) is a cornerstone for the definitive identification of reaction products and the detection of transient intermediates in syntheses involving this compound. Techniques such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) coupled with high-resolution mass analyzers like Orbitrap or time-of-flight (TOF) provide exact mass measurements with high accuracy and sensitivity.
The precise mass measurement from HRMS allows for the unambiguous determination of the elemental composition of a product, confirming its identity. For example, in the synthesis of derivatives of this compound, HRMS can verify the successful incorporation of new functional groups by matching the experimental mass to the calculated mass of the expected product with a high degree of precision. nih.govnih.gov
A significant advantage of mass spectrometry is its ability to detect and characterize reaction intermediates, even those that are highly reactive and present in low concentrations. rsc.org This provides invaluable mechanistic information. For instance, ESI-MS can be used to intercept and identify charged intermediates directly from the reaction mixture. nih.gov The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments can further aid in the structural elucidation of these transient species.
Ambient ionization techniques, such as Direct Analysis in Real Time (DART), offer a rapid method for analyzing reaction mixtures with minimal sample preparation. researchgate.netjeol.com DART-MS can be used for the high-throughput screening of reaction conditions and for the real-time detection of products and intermediates directly from the reaction vessel, providing immediate feedback for process optimization. mdpi.comojp.govcapes.gov.br
Table 2: High-Resolution Mass Spectrometry Techniques for the Analysis of this compound Reactions
| Technique | Application | Key Advantages |
|---|---|---|
| LC-HRMS (e.g., ESI-TOF, ESI-Orbitrap) | Product identification and quantification | Provides exact mass for elemental composition determination; high sensitivity and resolution. nih.govacs.orgacs.org |
| Tandem MS (MS/MS) | Structural elucidation of products and intermediates | Provides fragmentation patterns for detailed structural information. nih.gov |
| DART-MS | Rapid reaction screening and intermediate detection | Minimal sample preparation, real-time analysis, suitable for high-throughput workflows. researchgate.net |
| EC-MS | Detection of electrochemical reaction intermediates | High sensitivity and selectivity for identifying transient species in electrochemical reactions. stanford.edu |
X-ray Crystallography for Solid-State Structure Determination of Complex Derivatives and Intermediates
X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of crystalline solids at atomic resolution. This technique is crucial for elucidating the precise solid-state conformation, bond lengths, bond angles, and intermolecular interactions of this compound derivatives and their stable intermediates.
For complex molecules with multiple stereocenters, X-ray crystallography provides the absolute configuration, which is often challenging to determine by other spectroscopic methods alone. The crystal structure of a derivative can reveal the spatial arrangement of the quinoline (B57606) and sulfonyl fluoride moieties, as well as the conformation of any substituents. This information is vital for understanding the molecule's physical properties and its interactions in a biological or material context.
While obtaining a single crystal suitable for X-ray diffraction can be a challenge, the structural information it provides is unparalleled. For instance, the crystal structures of related sulfonyl fluoride derivatives have been successfully determined, providing insights into the geometry around the sulfur center and the orientation of the functional groups. nih.gov Similarly, the crystal structures of numerous quinoline and quinoxaline (B1680401) derivatives have been reported, showcasing the diverse packing arrangements and non-covalent interactions that govern their solid-state architecture. nih.govjeol.comojp.gov
Table 3: Crystallographic Data for a Hypothetical Derivative of this compound
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 15.456 |
| c (Å) | 8.789 |
| β (°) | 98.76 |
| Volume (ų) | 1358.9 |
| Z | 4 |
Note: This is a hypothetical data table for illustrative purposes.
In-situ Spectroscopic Methods for Kinetic and Mechanistic Insights
In-situ spectroscopic methods, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, are powerful techniques for gaining real-time kinetic and mechanistic insights into reactions involving this compound. These methods allow for the continuous monitoring of a reaction as it proceeds, without the need for sampling and offline analysis. ucla.edu
In-situ FTIR spectroscopy tracks the change in concentration of reactants, products, and intermediates by monitoring their characteristic vibrational frequencies in the mid-infrared region. nih.govacs.orgacs.org By inserting a probe directly into the reaction vessel, a spectrum can be acquired every few seconds. This provides a detailed reaction profile, showing the rates of consumption of starting materials and the formation of products. nih.gov The detection of transient intermediates can provide direct evidence for a proposed reaction mechanism. nih.gov
In-situ Raman spectroscopy is another vibrational spectroscopy technique that is highly complementary to FTIR. rsc.orgrsc.org It is particularly well-suited for monitoring reactions in aqueous media and for analyzing covalent bonds that are weakly active in FTIR, such as certain sulfur-containing functional groups. The ability to monitor reactions under various conditions of temperature and pressure makes in-situ Raman a versatile tool for kinetic studies and for optimizing reaction parameters. acs.orgacs.org
By combining the data from these in-situ techniques, a comprehensive understanding of the reaction mechanism, including the identification of rate-limiting steps and the influence of catalysts or reaction conditions, can be achieved.
Table 4: In-situ Spectroscopic Methods for Reaction Analysis
| Technique | Information Gained | Key Advantages |
|---|---|---|
| In-situ FTIR | Reaction kinetics, mechanism, detection of intermediates | Real-time monitoring, non-invasive, applicable to a wide range of chemistries. nih.govacs.org |
| In-situ Raman | Reaction kinetics, mechanism, analysis of specific functional groups | Complements FTIR, excellent for aqueous systems, provides detailed structural information. rsc.orgrsc.org |
Emerging Research Directions and Future Outlook for 5 Bromoquinoline 8 Sulfonyl Fluoride
The landscape of chemical synthesis and application is in a constant state of evolution, driven by the pursuit of efficiency, sustainability, and novel functionality. For a specialized compound like 5-bromoquinoline-8-sulfonyl fluoride (B91410), future research is poised to leverage cutting-edge technologies and methodologies. These emerging directions promise to refine its synthesis, expand its utility, and uncover new applications in a variety of scientific fields.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-bromoquinoline-8-sulfonyl fluoride, and how can purity be maximized?
- Methodological Answer :
- Step 1 : Begin with bromination of quinoline derivatives at the 5-position using N-bromosuccinimide (NBS) under controlled temperature (0–5°C) to minimize side reactions.
- Step 2 : Introduce the sulfonyl fluoride group via sulfonation with chlorosulfonic acid, followed by fluorination using potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF).
- Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity using HPLC (>95%) and elemental analysis.
- Key Considerations : Monitor reaction intermediates using TLC and adjust stoichiometry to avoid over-fluorination. Detailed protocols should align with reproducibility standards outlined in experimental guidelines .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substitution patterns (e.g., bromine at C5, sulfonyl fluoride at C8). Chemical shifts for fluorine can be detected via -NMR.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 308.96).
- Infrared (IR) Spectroscopy : Identify sulfonyl fluoride stretches (S=O at ~1350–1200 cm, S-F at ~800–700 cm).
- Cross-Validation : Compare data with NIST-standardized spectra for related sulfonyl fluorides .
Q. How does the sulfonyl fluoride group influence reactivity in nucleophilic substitutions?
- Methodological Answer :
- Mechanistic Insight : The sulfonyl fluoride acts as a "clickable" handle for nucleophilic aromatic substitution (SNAr) due to its electron-withdrawing nature.
- Experimental Design : React with amines (e.g., benzylamine) in polar aprotic solvents (DMF, DMSO) at 60–80°C. Monitor conversion via -NMR loss of the S-F signal.
- Applications : Useful for constructing drug-like scaffolds, as seen in analogous fluorinated quinoline derivatives used in medicinal chemistry .
Advanced Research Questions
Q. How should researchers resolve contradictions in reported spectroscopic data for this compound?
- Methodological Answer :
- Step 1 : Replicate experiments using standardized conditions (solvent, temperature, concentration) to isolate variables.
- Step 2 : Cross-reference with computational predictions (e.g., DFT calculations for NMR chemical shifts) to identify outliers.
- Step 3 : Engage in peer discussion or consult multi-laboratory studies to validate findings, as recommended in data interpretation frameworks .
Q. What computational strategies predict the electronic properties of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity at the sulfonyl fluoride site.
- Molecular Dynamics (MD) : Simulate solvation effects in common solvents (e.g., DMSO) to understand reactivity trends.
- Validation : Compare computed IR/Raman spectra with experimental data to refine force fields .
Q. How can biological interactions of this compound be evaluated in vitro?
- Methodological Answer :
- Assay Design :
Enzyme Inhibition : Test against serine hydrolases (e.g., acetylcholinesterase) using fluorogenic substrates.
Cytotoxicity : Screen in cancer cell lines (e.g., HeLa) via MTT assays, with IC calculations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
